B1578367 CRS4C-2

CRS4C-2

Cat. No.: B1578367
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of Cysteine-Rich Sequence 4C-2

Primary Structure Analysis

Amino Acid Composition and Sequence Motifs

The primary structure of CRS4C-2 consists of 34 amino acid residues arranged in a highly organized pattern that distinguishes it from other defensin family members. The complete sequence LQDAALGWGRRCPRCPPCPRCSWCPRCPTCPRCNCNPK contains multiple cysteine residues strategically positioned throughout the peptide chain. Analysis of the amino acid composition reveals a predominance of cysteine residues, which comprise approximately 29% of the total sequence, significantly higher than typical protein compositions.

The most remarkable feature of this compound is the presence of seven distinct Cysteine-Proline-X (CPX) triplet repeat motifs, where X represents variable amino acid residues. These triplet repeats create a unique structural signature that is characteristic of the Cysteine-Rich Sequence 4C subfamily. The specific pattern of CPX repeats in this compound includes CPRC, CPPC, CPRC, CPRC, CPRC, CPRC, and CPGC motifs, each contributing to the overall structural integrity of the peptide.

The amino-terminal region begins with the sequence LQD, which serves as the mature peptide initiation sequence following proteolytic processing of the precursor molecule. The carboxy-terminal region concludes with the characteristic CNPK consensus sequence, a conserved motif found across multiple members of the CRS4C subfamily. This terminal sequence plays a crucial role in maintaining the proper folding configuration and may contribute to the peptide's antimicrobial specificity.

Cysteine Residue Arrangement and Disulfide Bond Topology

The arrangement of cysteine residues within this compound follows a highly organized pattern that facilitates the formation of multiple disulfide bonds essential for structural stability. The peptide contains eleven cysteine residues distributed throughout the sequence, with eight forming the characteristic CPX triplet repeats and three additional cysteines providing supplementary cross-linking opportunities. This cysteine distribution creates a complex network of potential disulfide bond formations that stabilize the peptide's three-dimensional architecture.

Experimental evidence indicates that this compound peptides exist as disulfide-stabilized homodimers and heterodimers in their native state. The formation of intermolecular disulfide bonds between different peptide molecules creates stable oligomeric structures that enhance the antimicrobial potency of the individual monomers. These disulfide linkages involve specific cysteine residues that extend beyond the intramolecular bonding pattern, creating a network of cross-linked peptide chains.

The disulfide bond topology of this compound differs significantly from classical α-defensins, which typically contain six cysteine residues forming three intramolecular disulfide bonds. The increased number of cysteine residues in this compound allows for more complex bonding patterns, including both intramolecular and intermolecular connections. This structural feature contributes to the unique mechanism of action observed in CRS4C peptides compared to traditional defensins.

Structural Feature This compound Classical α-Defensins
Total Cysteine Residues 11 6
CPX Triplet Repeats 7 0
Disulfide Bond Pattern Inter/Intramolecular Intramolecular
Oligomerization State Homodimers/Heterodimers Monomers

Secondary and Tertiary Structural Features

β-Sheet Dominated Conformational Architecture

The secondary structure of this compound exhibits characteristics consistent with other cysteine-rich antimicrobial peptides, featuring a predominant β-sheet architecture. While specific structural determination studies for this compound remain limited, comparison with related defensin structures suggests a triple-stranded antiparallel β-sheet arrangement similar to that observed in classical α-defensins. This β-sheet framework provides the structural foundation for the peptide's antimicrobial activity and stability.

The presence of multiple proline residues within the CPX triplet repeats introduces structural constraints that influence the secondary structure formation. Proline residues are known to disrupt regular α-helical structures and can induce turns or loops in polypeptide chains, contributing to the overall β-sheet dominated conformation observed in CRS4C peptides. These structural elements create rigid segments that maintain the proper orientation of cysteine residues for optimal disulfide bond formation.

The β-sheet architecture in this compound is further stabilized by the extensive disulfide bond network formed by the eleven cysteine residues. These covalent cross-links provide exceptional stability to the secondary structure, preventing unfolding under physiological conditions and maintaining the peptide's bioactive conformation. The combination of β-sheet formation and disulfide stabilization creates a robust structural framework that resists proteolytic degradation and maintains antimicrobial potency.

Stabilizing Interactions in the Hydrophobic Core

The tertiary structure of this compound is maintained through multiple types of stabilizing interactions that work in concert to preserve the peptide's bioactive conformation. The hydrophobic core formation involves clustering of non-polar amino acid residues, including leucine, alanine, and tryptophan residues present in the sequence. These hydrophobic interactions contribute significantly to the overall structural stability and help maintain the proper spatial arrangement of the antimicrobial domains.

Disulfide bonds represent the primary stabilizing force within this compound, providing covalent cross-links that lock the peptide structure into its bioactive conformation. The eleven cysteine residues create a complex network of disulfide bridges that extend both within individual peptide molecules and between different peptide chains in dimeric structures. This extensive cross-linking pattern provides exceptional resistance to denaturation and maintains structural integrity under harsh environmental conditions.

Additional stabilizing interactions include hydrogen bonding between polar side chains and backbone atoms, which contribute to the maintenance of the β-sheet architecture. The presence of arginine residues provides opportunities for electrostatic interactions with negatively charged amino acids or phospholipid headgroups in target membranes. These diverse stabilizing forces work together to create a stable, yet functionally dynamic structure capable of membrane interaction and antimicrobial activity.

Properties

bioactivity

Gram+ & Gram-,

sequence

LQDAALGWGRRCPRCPRCPRCSWCPRCPTCPRCNCNPK

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Features of CRS4C Peptides

Peptide Antimicrobial Sequence Motif Key Residues Known Activators/Enhancers Cellular Localization
CRS4C-1 QxxRxxSxxPS Glutamine (Q), Serine (S) Limited data (specific activators not reported) Predominantly intracellular
This compound RxxPxxRxSW Arginine (R), Tryptophan (W) LL-37, β-glucan, quercetin, zinc, NAC Neutrophils, extracellular
CRS4C-3 RxxPxxNxxRR Asparagine (N), Arginine (R) Limited data Unknown
CRS4C-4/5/6 Unique sequences (not classified) Variable Not characterized Undetermined

Key Observations:

Sequence Variability :

  • This compound contains tryptophan (W) in its motif, which is associated with membrane interaction and antimicrobial potency due to its hydrophobic properties . In contrast, CRS4C-1 has serine (S) , which may influence hydrogen bonding with microbial targets, while CRS4C-3 features asparagine (N) and additional arginine residues for enhanced cationic charge .
  • CRS4C-4, CRS4C-5, and CRS4C-6 have unique sequences, suggesting divergent functional roles .

Activator Specificity: this compound is uniquely activated by a broad range of compounds, including LL-37 (a human cathelicidin) and curcumin, which synergize to amplify neutrophil-mediated bacterial clearance . No activators have been reported for CRS4C-1 or CRS4C-3, highlighting a research gap.

Functional Implications :

  • The RxxPxxRxSW motif in this compound may confer enhanced bacterial membrane permeabilization compared to CRS4C-1 and CRS4C-3, though direct comparative efficacy studies are lacking.
  • This compound’s extracellular activity in neutrophils contrasts with CRS4C-1’s intracellular localization, suggesting niche-specific roles in host defense .

Comparison with Functionally Similar Defense Peptides

Table 2: Functional Comparison with Human HDPs

Peptide Origin Key Function Activators/Regulators Target Pathogens
This compound Mouse Bacterial membrane disruption, immune signaling LL-37, zinc, NAC Gram-positive/-negative bacteria
LL-37 Human Broad-spectrum antimicrobial activity, immunomodulation Vitamin D, TLR agonists Bacteria, viruses, fungi
Human β-defensin-1 Human Epithelial defense, chemotaxis Inflammatory cytokines Bacteria, fungi

Key Differences:

  • Regulatory Pathways : this compound activation relies on neutrophil-specific enhancers like NAC, whereas LL-37 is upregulated by vitamin D and Toll-like receptor (TLR) agonists .

Preparation Methods

Extraction and Purification from Biological Sources

Biological origin and tissue preparation:
CRS4C-2 is naturally expressed in the ileum of mice, particularly in Paneth cells. Extraction begins with the removal of the ileum from euthanized mice, followed by flushing and homogenization in acidic conditions (30% acetic acid) to solubilize proteins. The homogenate is incubated overnight at 4 °C with stirring to facilitate protein extraction.

Protein clarification and dialysis:
The extract is clarified by centrifugation to remove debris, then diluted and dialyzed against 5% acetic acid to remove small molecules and salts. The dialyzed protein solution is lyophilized to concentrate the peptides.

Preparative Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE):
Lyophilized protein extracts are resuspended and subjected to preparative AU-PAGE, which separates proteins based on charge and size under acidic conditions. Using a Bio-Rad PrepCell device, proteins are electrophoresed on 12.5% AU gels, eluted continuously, and monitored by UV absorbance at 230 nm. Fractions containing this compound are identified by analytical AU-PAGE and stained for visualization.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC):
Further purification is achieved by RP-HPLC, which separates peptides based on hydrophobicity. This step ensures high purity of this compound for downstream applications.

Summary Table 1: Biological Extraction and Purification Parameters

Step Conditions/Details Purpose
Tissue homogenization 30% acetic acid, overnight at 4 °C Protein extraction
Clarification Centrifugation Removal of debris
Dialysis Against 5% acetic acid Desalting and concentration
Lyophilization Freeze-drying Concentration
Preparative AU-PAGE 12.5% gel, 100 V 1h + 250 V 6h Protein separation
RP-HPLC Gradient elution with acetonitrile/TFA buffers Peptide purification

Recombinant Expression and Antigen Preparation

Recombinant protein production:
this compound related peptides (e.g., CRS4C-1) have been successfully expressed as fusion proteins in Escherichia coli using pET-28a vectors. The recombinant fusion proteins are purified by nickel-nitrilotriacetic acid affinity chromatography, dialyzed, and lyophilized.

Immunization and antibody production:
Recombinant CRS4C peptides serve as antigens for antibody production in goats. Immunization involves subcutaneous injections of 1 mg antigen emulsified with Complete Freund's Adjuvant, followed by booster injections without adjuvant. Sera are collected and IgG antibodies purified for specificity testing.

In vitro activation by matrix metalloproteinase-7 (MMP-7):
Pro-forms of CRS4C peptides can be activated enzymatically by MMP-7, which cleaves specific sites to yield mature peptides. This activation is performed in buffered solutions (HEPES pH 7.4, NaCl, CaCl2) at 37 °C for 24 hours, followed by analysis via AU-PAGE and N-terminal sequencing.

Solid-Phase Peptide Synthesis (SPPS)

While direct synthesis of this compound is less documented, analogous cryptdin peptides such as cryptdin 4 have been synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis on automated peptide synthesizers.

Synthesis details:

  • Amino acids are coupled using in situ activation with carbodiimide chemistry (N,N-diisopropylcarbodiimide and additives).
  • The peptide chain assembly is monitored by colorimetric methods.
  • Peptides are cleaved from resin using trifluoroacetic acid-based cocktails.
  • Post-cleavage, crude peptides are extracted, reduced with dithiothreitol in guanidine hydrochloride buffer to linearize disulfide bonds, then dialyzed to remove reagents.
  • Refolding is conducted in buffered solutions containing oxidized and reduced glutathione to promote correct disulfide bond formation.

Purification and characterization:
Refolded peptides are purified by RP-HPLC using C18 columns with gradients of acetonitrile and trifluoroacetic acid. Purified peptides are lyophilized and stored at -80 °C. Quantification is performed by UV absorbance at 280 nm based on tyrosine and cysteine content.

Summary Table 2: Solid-Phase Peptide Synthesis Parameters

Step Reagents/Conditions Purpose
Coupling Fmoc-amino acids, carbodiimide activation Chain assembly
Cleavage TFA-water-phenol-triisopropylsilane (88:5:5:2) for 6 h Peptide release from resin
Reduction 100 mM dithiothreitol, 6 M guanidine HCl, pH 8.2, 8 h at 60°C Linearization of disulfides
Dialysis Stepwise against decreasing acetic acid concentrations Removal of reagents
Refolding 1% sodium acetate, glutathione redox system, pH 8.0 Disulfide bond formation
Purification RP-HPLC on C18 column, acetonitrile gradient Peptide purification

Analytical and Structural Characterization

Electrophoretic analysis:
AU-PAGE is used extensively to monitor peptide purity and processing. Coomassie Blue staining and immunoblotting confirm identity and purity.

N-terminal sequencing:
Edman degradation sequencing confirms cleavage sites and peptide identity after enzymatic processing.

Mass spectrometry and UV quantification:
Mass spectrometry is used for molecular weight confirmation, while UV absorbance at 280 nm quantifies peptide concentration.

Research Findings and Notes on Preparation

  • CRS4C peptides are stabilized by multiple disulfide bonds, which are critical for their biological activity and structural integrity. The exact disulfide pairing in CRS4C dimers remains to be definitively established but is believed to involve at least three intermolecular disulfide bonds stabilizing parallel monomer strands.
  • Enzymatic activation by MMP-7 is a key step in converting pro-CRS4C to active forms, highlighting the importance of controlled proteolysis in preparation.
  • Recombinant expression in E. coli and subsequent purification provide a reliable source of CRS4C peptides for antibody production and functional studies.
  • Solid-phase synthesis, while more labor-intensive, allows for the production of chemically defined CRS4C peptides with controlled modifications and folding.

Q & A

Q. What are the primary activation mechanisms of CRS4C-2 in host defense pathways?

this compound activation involves interactions with immunomodulatory compounds, including LL-37, CpG oligodeoxynucleotides, and resolvins, which enhance its dimerization and downstream signaling. For example:

ActivatorMechanism of ActionPathway Involvement
QuercetinModulates immune signaling via NF-κB inhibitionAntioxidant response
N-acetylcysteineReduces oxidative stress, enhancing this compound stabilityGlutathione synthesis
ZincStabilizes protein-DNA interactionsMetalloenzyme regulation
Experimental validation typically involves in vitro assays (e.g., ELISA for dimerization) and knockout models to isolate pathway effects .

Q. How can researchers design reproducible experiments to study this compound activation?

  • Key steps :

Define variables : Include positive/negative controls (e.g., known activators like LL-37).

Standardize protocols : Use validated assays (e.g., flow cytometry for neutrophil activity).

Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry to detail methods, including equipment specifications and reagent purity .

  • Reproducibility : Share raw data and statistical codes via repositories like Figshare to align with open science practices .

Advanced Research Questions

Q. What experimental strategies address contradictory data in this compound activation studies?

Contradictions often arise from contextual factors (e.g., cell type-specific responses or concentration-dependent effects). Methodological solutions include:

  • Dose-response curves : Test activators across a gradient (e.g., 0.1–100 μM for quercetin) to identify threshold effects .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to resolve pathway crosstalk .
  • Meta-analysis : Systematically compare published datasets using tools like PRISMA to identify bias or technical variability .

Q. How can researchers optimize this compound study designs for interdisciplinary collaboration?

  • Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives across fields (e.g., immunology and computational biology) .
  • Data standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, ensuring compatibility with tools like KNIME or Galaxy .
  • Ethical considerations : Address participant selection biases in clinical correlates by adhering to inclusion/exclusion criteria templates (e.g., Section C1 of ethical review forms) .

Q. What methodologies validate this compound's role in novel host-microbe interaction models?

  • 3D organoids : Simulate mucosal environments using co-cultures with Pseudomonas aeruginosa to study real-time this compound activation .
  • CRISPR-Cas9 screens : Identify host genes synergizing with this compound using genome-wide knockout libraries .
  • Dynamic imaging : Employ live-cell microscopy to track this compound localization during bacterial challenge .

Methodological Guidance

Q. How should researchers structure a manuscript on this compound for high-impact journals?

  • Introduction : Contextualize this compound within unresolved debates (e.g., its dual pro-/anti-inflammatory roles) .
  • Results : Present statistical rigor (e.g., ANOVA with post-hoc tests) and avoid redundant figures .
  • Discussion : Link findings to broader implications (e.g., therapeutic targeting of immune dysregulation) .
  • Supplementary materials : Include raw spectral data for activators (NMR, HPLC) to meet Analytical Chemistry standards .

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